molecular formula C7H6N2OS B12362661 5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12362661
M. Wt: 166.20 g/mol
InChI Key: YNEIEAACDCFIQV-UHFFFAOYSA-N
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Description

5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of 2-amino-thiophene-3-carboxylate derivatives with one-carbon source reagents such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3,5H,1H3

InChI Key

YNEIEAACDCFIQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=O)C12

Origin of Product

United States

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